molecular formula C16H18ClNO2 B12973646 4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride

4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride

Cat. No.: B12973646
M. Wt: 291.77 g/mol
InChI Key: OBYYHHGRCZYCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is a synthetic organic compound featuring a biphenyl moiety attached to a 3-aminobutanoic acid backbone. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

3-amino-4-(4-phenylphenyl)butanoic acid;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H

InChI Key

OBYYHHGRCZYCAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride typically involves the following steps:

    Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Amination: The biphenyl intermediate undergoes amination using a suitable amine source under catalytic conditions to introduce the amino group.

    Butanoic Acid Formation: The amino-biphenyl compound is then reacted with a butanoic acid derivative to form the desired aminobutanoic acid.

    Hydrochloride Salt Formation: Finally, the aminobutanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or hydroxylamine derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro-biphenyl derivatives, hydroxylamine derivatives.

    Reduction: Amino-biphenyl derivatives.

    Substitution: Halogenated biphenyl derivatives, substituted biphenyl derivatives.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the aminobutanoic acid moiety can interact with polar or charged residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent(s) Molecular Formula Key Features
4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid HCl Biphenyl-4-yl C₁₆H₁₈ClNO₂* Extended π-system for hydrophobic binding; high lipophilicity .
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl 4-cyanophenyl C₁₁H₁₂ClN₂O₂ Polar cyano group increases solubility; potential electron-withdrawing effects .
4-(3-Aminophenyl)butanoic acid HCl 3-aminophenyl C₁₀H₁₄ClNO₂ Meta-substituted amine may alter receptor binding orientation .
(R)-4-Amino-3-phenylbutyric acid HCl Phenyl C₁₀H₁₄ClNO₂ Shorter chain; lacks biphenyl’s steric bulk, possibly improving membrane permeability .
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid HCl 3-chlorophenyl C₁₀H₁₃Cl₂NO₂ Chlorine’s electronegativity enhances stability but may reduce solubility .

Physicochemical Properties

  • Lipophilicity: The biphenyl group in the target compound increases lipophilicity compared to single phenyl or polar substituents (e.g., cyano or chloro groups). This may enhance membrane permeability but reduce aqueous solubility .
  • Solubility: Hydrochloride salts universally improve solubility over free bases. However, the biphenyl group’s hydrophobicity likely makes the target compound less soluble than analogs like (R)-3-amino-4-(4-cyanophenyl)butanoic acid HCl .

Biological Activity

4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride, also known as (R)-4-([1,1'-biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride (CAS: 1993045-70-7), is a functionalized amino acid that has garnered attention for its potential biological activities, particularly as an inhibitor of GABA transporters. This compound is structurally characterized by a biphenyl moiety attached to a butanoic acid backbone, which plays a crucial role in its pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of GABA transporters (GATs), specifically targeting mouse GAT subtypes mGAT1 through mGAT4. The inhibition of these transporters is significant because it can enhance GABAergic signaling, which is crucial in the treatment of various neurological disorders, including neuropathic pain and anxiety .

Inhibitory Potency

Studies have shown that compounds similar to this compound exhibit varying degrees of inhibitory potency against GABA transporters. The following table summarizes the pIC50 values obtained from studies assessing the inhibitory effects on different GAT subtypes:

CompoundmGAT1 pIC50mGAT2 pIC50mGAT3 pIC50mGAT4 pIC50
39c5.005.435.045.36
50a5.105.205.305.40
56a4.905.005.105.20

These values indicate that the compound has a moderate to high affinity for GABA transporters, particularly mGAT4, which suggests its potential as a therapeutic agent in modulating GABA levels in the brain .

Cytotoxicity and Safety Profile

In vitro studies have also assessed the cytotoxicity of this compound and related derivatives using human embryonic kidney cells (HEK-293). The results demonstrated that while some derivatives exhibited potent inhibitory effects on GABA uptake, they did not significantly impact cell viability at concentrations used in therapeutic contexts .

Neuropathic Pain Treatment

A notable study explored the efficacy of various GABA transporter inhibitors, including derivatives of this compound, in models of neuropathic pain. The findings indicated that these compounds could effectively reduce pain sensitivity in animal models by enhancing GABAergic transmission .

Anxiety Disorders

Another investigation focused on the anxiolytic effects of similar compounds in stress-induced models. Results showed that these inhibitors could alleviate anxiety-like behaviors, potentially through their action on GABA transporters .

Q & A

Basic Questions

Q. What established synthetic routes are recommended for 4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride, and what parameters critically influence yield?

  • Methodological Answer : Synthesis typically involves condensation reactions (e.g., coupling biphenyl derivatives with aminobutanoic acid precursors) followed by hydrochloride salt formation. Key parameters include temperature control (70–90°C), pH adjustment during salt formation, and solvent selection (polar aprotic solvents like DMF enhance reactivity). Statistical Design of Experiments (DoE) can optimize conditions by systematically varying factors like reactant stoichiometry and reaction time to minimize trial runs . Computational reaction path searches (e.g., quantum chemical calculations) further refine synthetic routes by predicting energetically favorable intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the biphenyl moiety and amine/acid functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) assesses purity (>95%), while Mass Spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ion). Cross-validation of NMR, HPLC, and MS data is critical to address potential artifacts, such as residual solvents or salt impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and MS data during structural validation?

  • Methodological Answer : Contradictions may arise from isotopic patterns (e.g., chlorine in HCl salt) or degradation products. Re-examine sample purity via gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate impurities. For MS, employ high-resolution instruments (HRMS) to distinguish between molecular ions and adducts. If degradation is suspected, conduct stability studies under synthetic conditions (e.g., pH, temperature) and compare degradation markers with reference standards .

Q. What experimental strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Byproducts often stem from competing reactions (e.g., over-alkylation). Use DoE to identify critical factors like reagent addition rate or cooling efficiency. Purification techniques include recrystallization (ethanol/water mixtures) or preparative HPLC. For biphenyl derivatives, solubility data from analogs (e.g., 4-Biphenylacetic acid, mp 156–160°C) suggest optimal solvent systems .

Q. How can computational tools enhance reaction design for studying the compound’s reactivity?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in functionalization reactions. Molecular dynamics simulations assess solvent effects on reaction kinetics. Pair computational insights with controlled lab experiments—e.g., varying substituents on the biphenyl group to test electronic effects .

Q. What reactor design principles improve scalability while maintaining product consistency?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., HCl salt formation). Use process analytical technology (PAT) like in-line IR spectroscopy to monitor intermediate formation. Scale-down experiments (e.g., microreactors) identify bottlenecks (e.g., clogging from insoluble intermediates) before pilot-scale trials .

Data Analysis & Optimization

Q. How should researchers analyze contradictory bioactivity data in pharmacological studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Apply multivariate analysis (e.g., PCA) to decouple confounding factors like solubility or membrane permeability. Cross-reference with structurally related compounds (e.g., biphenyl-based inhibitors) to identify SAR trends .

Q. What statistical approaches optimize reaction conditions for enantiomeric purity?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess (ee). Use Response Surface Methodology (RSM) within DoE to maximize ee by optimizing chiral catalyst loading, temperature, and solvent polarity. Computational docking studies (e.g., AutoDock) predict catalyst-substrate interactions to guide experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.